molecular formula C18H27N3O2 B6639522 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea

3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea

Numéro de catalogue B6639522
Poids moléculaire: 317.4 g/mol
Clé InChI: IMRVEKSPZZGDQB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea, also known as BCT-197, is a synthetic compound that has been of significant interest in scientific research due to its potential therapeutic applications. BCT-197 is a selective inhibitor of the chemokine receptor CXCR4, which is involved in various physiological and pathological processes, including immune response, inflammation, and cancer metastasis.

Mécanisme D'action

3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea selectively binds to CXCR4 and inhibits its downstream signaling pathways, including the activation of phosphatidylinositol-3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK) pathways. This results in the inhibition of various cellular processes, including cell proliferation, migration, and survival.
Biochemical and Physiological Effects:
3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer, 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea has been shown to induce apoptosis (programmed cell death) and inhibit angiogenesis (formation of new blood vessels) in tumor cells. In HIV/AIDS, 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea has been shown to block viral entry and replication in host cells. In inflammatory disorders, 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea has been shown to reduce immune cell infiltration and cytokine production in inflamed tissues.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea is its high selectivity and potency for CXCR4 inhibition, which reduces the potential off-target effects and toxicity. 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea has also been shown to have good pharmacokinetic properties, including oral bioavailability and long half-life, which makes it suitable for in vivo studies. However, one of the limitations of 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea is its potential to induce drug resistance in cancer cells, which may limit its long-term efficacy.

Orientations Futures

There are several future directions for the research on 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea. One of the areas of interest is the development of 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea-based combination therapies for cancer, HIV/AIDS, and inflammatory disorders. 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models of cancer, suggesting its potential use as a combination therapy. In HIV/AIDS, 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea has been shown to synergize with other anti-HIV agents, such as reverse transcriptase inhibitors and protease inhibitors. In inflammatory disorders, 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea has been shown to enhance the efficacy of other anti-inflammatory agents, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and glucocorticoids.
Another area of interest is the development of 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea analogs with improved pharmacokinetic and pharmacodynamic properties. Several 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea analogs have been synthesized and tested in preclinical models, showing promising results in terms of selectivity, potency, and efficacy.
In conclusion, 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea is a synthetic compound with significant potential for therapeutic applications in various diseases. Its selective inhibition of CXCR4 and its downstream signaling pathways make it an attractive target for drug development. However, further research is needed to fully understand its mechanism of action and to develop effective and safe therapies based on 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea.

Méthodes De Synthèse

The synthesis of 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea involves several chemical reactions, starting from the commercially available compound 1-benzylpiperidin-3-amine. The first step involves the protection of the amine group with a tert-butyloxycarbonyl (Boc) group, followed by the reaction with cyclopropyl isocyanate to form the corresponding urea derivative. The Boc group is then removed, and the resulting amine is reacted with 2-chloroethanol to introduce the hydroxyethyl group. The final step involves the deprotection of the piperidine nitrogen with trifluoroacetic acid to yield 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea.

Applications De Recherche Scientifique

3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, HIV/AIDS, and inflammatory disorders. CXCR4 is overexpressed in many cancer types and is associated with tumor growth, angiogenesis, and metastasis. 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea has been shown to inhibit CXCR4-mediated signaling and reduce tumor growth and metastasis in preclinical models of breast, lung, and pancreatic cancer.
In HIV/AIDS, CXCR4 is a co-receptor for the virus entry into host cells. 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea has been shown to block HIV-1 infection in vitro by inhibiting CXCR4-mediated entry, suggesting its potential use as an anti-HIV agent.
In inflammatory disorders, CXCR4 is involved in the recruitment of immune cells to inflamed tissues. 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea has been shown to reduce inflammation in preclinical models of rheumatoid arthritis and multiple sclerosis by inhibiting CXCR4-mediated immune cell migration.

Propriétés

IUPAC Name

3-(1-benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c22-12-11-21(17-8-9-17)18(23)19-16-7-4-10-20(14-16)13-15-5-2-1-3-6-15/h1-3,5-6,16-17,22H,4,7-14H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRVEKSPZZGDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)NC(=O)N(CCO)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.